Imanixil - 75689-93-9

Imanixil

Catalog Number: EVT-270702
CAS Number: 75689-93-9
Molecular Formula: C17H17F3N6O2
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imanixil is a PIP5K2B inhibitor.
Synthesis Analysis

Imanixil can be synthesized through various methods, one of which involves the reaction of 1-imidazolidinecarboximidamide and 4,4-dimethyl-2-oxo with (2E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]acrylamide in isopropyl alcohol at a temperature of 82°C. This method highlights the importance of controlling the reaction environment to achieve high yields and purity .

Key Parameters in Synthesis

  • Reagents: 1-imidazolidinecarboximidamide, 4,4-dimethyl-2-oxo compound, (2E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]acrylamide.
  • Solvent: Isopropyl alcohol.
  • Temperature: 82°C.

This synthetic route demonstrates the complexity involved in creating Imanixil and underscores its potential for further modifications to enhance efficacy or reduce side effects.

Molecular Structure Analysis

The molecular structure of Imanixil features several significant components:

  • Core Structure: The compound contains a pyrimidine ring, which is integral to its biological activity.
  • Functional Groups: It includes an amine group, a carboxamide group, and a trifluoromethyl group that contribute to its lipophilicity and biological interactions.

Structural Data

The InChI representation of Imanixil is:

InChI 1S C17H17F3N6O2 c1 16 2 8 26 15 28 25 16 14 22 7 11 12 21 24 14 13 27 23 10 5 3 4 9 6 10 17 18 19 20 h3 7H 8H2 1 2H3 H 23 27 H 25 28 H2 21 22 24 \text{InChI 1S C17H17F3N6O2 c1 16 2 8 26 15 28 25 16 14 22 7 11 12 21 24 14 13 27 23 10 5 3 4 9 6 10 17 18 19 20 h3 7H 8H2 1 2H3 H 23 27 H 25 28 H2 21 22 24 }

This representation provides insight into the compound's connectivity and stereochemistry.

Chemical Reactions Analysis

Imanixil participates in various chemical reactions that can modify its structure and potentially its activity:

  1. Oxidation: Under specific conditions, Imanixil can be oxidized to form various oxidized derivatives.
  2. Reduction: The compound can also undergo reduction reactions to yield reduced derivatives.
  3. Substitution Reactions: Substitution reactions allow for the replacement of functional groups within the molecule.

Common Reagents

For these reactions:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Sodium borohydride.
    These reagents are crucial for manipulating Imanixil's structure for research or therapeutic purposes .
Mechanism of Action

Imanixil exerts its effects primarily through the induction of the low-density lipoprotein receptor (LDLR) pathway. By inhibiting VLDL production, it leads to a significant reduction in serum cholesterol levels. This mechanism is vital for understanding how Imanixil can be utilized in treating conditions like hyperlipidemia and cardiovascular diseases.

Relevant Data

Research indicates that the induction of LDL receptors can be detected as early as six hours post-administration, with a notable increase observed after 18 hours . This rapid response highlights its potential effectiveness as a therapeutic agent.

Physical and Chemical Properties Analysis

Imanixil possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 382 g/mol.
  • Log P (Partition Coefficient): A log P value of around 4.2 suggests significant lipophilicity, which is advantageous for cellular uptake.
Applications

Imanixil has several scientific applications across different fields:

  1. Chemistry: Used as a research tool to study lipid metabolism and cholesterol regulation.
  2. Biology: Investigated for mechanisms of lipid uptake and metabolism within biological systems.
  3. Medicine: Explored for therapeutic effects in hyperlipidemia and atherosclerosis treatment.
  4. Pharmaceutical Industry: While not widely used industrially, its properties make it valuable for research and development within pharmaceutical contexts .
Introduction to Imanixil in Lipid Kinase Research

Discovery and Development of Imanixil as a Phosphoinositide 5-Phosphate 4-Kinase (PI5P4K) Modulator

Imanixil (also referenced as compound 7 in chemical literature) emerged from drug discovery efforts at Sanofi-Aventis as a small-molecule modulator of phosphoinositide metabolism. Initial characterization identified it as an inhibitor targeting phosphatidylinositol-5-phosphate 4-kinases (PI5P4Ks), specifically exhibiting activity against the PI5P4Kβ isoform with secondary effects on PI5P4Kα [1]. This discovery positioned Imanixil among early chemical tools for probing the biological functions of PI5P4K isoforms, which phosphorylate phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂) [5]. Unlike canonical PI(4,5)P₂ synthesis pathways mediated by PIP5Ks, PI5P4Ks regulate spatially distinct pools of this lipid secondary messenger implicated in intracellular trafficking and stress response [5] [7].

Subsequent independent validation studies, however, revealed significant controversies regarding Imanixil's potency and selectivity. When screened against expanded lipid kinase panels using ADP-Glo functional assays, Imanixil showed minimal activity against recombinant PI5P4Kα, β, or γ isoforms [1]. Structural verification via NMR, LC-MS, and X-ray crystallography confirmed the compound's chemical identity but could not reconcile discrepancies in its reported biochemical efficacy [1]. Further chemoproteomic profiling using Kinobeads technology demonstrated that Imanixil lacked meaningful engagement with PI5P4Ks in native cellular environments at physiologically relevant concentrations, suggesting potential off-target effects or limited bioavailability [2]. These findings underscored the compound's primary utility as a historical milestone in PI5P4K inhibitor development rather than a robust chemical probe.

Table 1: Characterization Profile of Imanixil

PropertyReported DataValidation MethodReference
Primary TargetPI5P4Kβ (with PI5P4Kα activity)Biochemical kinase assays [1]
Isoform Selectivityβ > α (γ not inhibited)ADP-Glo screening [1]
Independent ActivityInactive against PI5P4Kα/β/γExternal lipid kinase panels [1]
Cellular Target EngagementNo significant binding in chemoproteomic profKinobeads/MS [2]
Chemical StructureConfirmedNMR, LC-MS, X-ray crystallography [1]

Role of PI5P4K Isoforms in Cellular Lipid Metabolism and Disease Pathogenesis

The PI5P4K family (α, β, γ) orchestrates critical nodes in phosphoinositide homeostasis by converting PI5P to PI(4,5)P₂. While PI(4,5)P₂ is abundantly produced at the plasma membrane by type I PIP kinases (PIP5Ks), PI5P4K-generated pools localize to intracellular compartments—notably lysosomes, endosomes, and the nucleus—where they regulate autophagy, mTOR signaling, and metabolic adaptation [5] [7]. Genetic ablation studies highlight isoform-specific functions:

  • PI5P4Kα (PIP4K2A): Modulates lysosomal function and lipid flux. Its inhibition elevates PI5P, triggering TFEB-mediated lysosomal biogenesis and enhancing autophagic clearance [5] [9]. In cancer, PIP4K2A deletion slows Pten-mutant prostate tumor progression by disrupting lipid metabolism [9].
  • PI5P4Kβ (PIP4K2B): Regulates stress-induced signaling and cytoskeletal dynamics. Its loss impairs cell migration via dysregulated PI5P/TIAM1/Rac1 pathways [5] [7].
  • PI5P4Kγ (PIP4K2C): Controls neuronal PI(4,5)P₂ pools; mutations link to neurodegenerative disorders like Parkinson’s disease [5].

Elevated PI5P4K activity correlates with pathological processes. In oncology, PI5P4Kα supports tumor growth in TP53-mutant breast cancers and acute myeloid leukemia (AML) by sustaining proliferation under metabolic stress [1] [5]. PI5P4Kβ promotes metastasis through cytoskeletal remodeling in invasive carcinomas [7]. Neurodegeneratively, disrupted PI5P/PI(4,5)P₂ ratios impair endolysosomal trafficking in models of Charcot-Marie-Tooth disease [5]. These insights underscore the therapeutic rationale for isoform-selective PI5P4K inhibitors.

Table 2: Cellular Phenotypes Associated with PI5P4K Modulation

PI5P4K IsoformBiological FunctionDisease LinkageConsequence of Inhibition
PI5P4Kα (PIP4K2A)Lysosomal signaling, lipid metabolismPten-mutant prostate cancer, AMLReduced tumor growth, enhanced autophagy [5] [9]
PI5P4Kβ (PIP4K2B)Stress response, cell migrationMetastatic carcinomaImpaired invasion [1] [7]
PI5P4Kγ (PIP4K2C)Neuronal PI(4,5)P₂ homeostasisNeurodegenerationRescue of trafficking defects [5]

Positioning Imanixil Within the Landscape of Lipid Kinase Inhibitors

Imanixil occupies a transitional position in the evolution of PI5P4K inhibitors. Preceding modern chemoproteomic and structural approaches, its development relied on conventional biochemical screens, which later studies revealed as insufficient for verifying on-target activity [1] [2]. Consequently, Imanixil serves as a cautionary benchmark for assessing newer-generation inhibitors:

  • First-Generation Inhibitors (e.g., I-OMe-tyrphostin AG538): Exhibited low potency (pIC₅₀ ~5.7) and poor isoform selectivity [1].
  • Imanixil: Represented early industry-led efforts but suffered from inconsistent target validation and cellular activity [1] [2].
  • Modern Inhibitors:
  • ARUK2002821: Potent PI5P4Kα-selective inhibitor (pIC₅₀=8.0) with >100-fold selectivity over lipid/protein kinases; validated by co-crystal structures [1].
  • BAY-091: High-throughput screening-derived PI5P4Kα probe with submicromolar activity but limited efficacy in p53-null cancer models [1].
  • THZ-P1-2: Covalent pan-PI5P4K inhibitor showing anti-leukemic activity [1].

Chemoproteomic advances, exemplified by studies profiling >1,000 kinase inhibitors [2], now enable rigorous selectivity assessment across the kinome. For PI5P4Ks, achieving isoform specificity remains challenging due to conserved ATP-binding sites; however, allosteric inhibitors exploiting unique structural elements (e.g., PI5P4Kα’s G-loop) offer promising avenues [1] [6]. Imanixil’s legacy underscores the necessity of orthogonal target-validation methodologies—including cellular thermal shift assays, chemoproteomic profiling, and in silico docking—to advance clinically viable PI5P4K modulators [1] [2] [6].

Properties

CAS Number

75689-93-9

Product Name

Imanixil

IUPAC Name

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

Molecular Formula

C17H17F3N6O2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24)

InChI Key

FUSNOPLQVRUIIM-UHFFFAOYSA-N

SMILES

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

SAR-088; SAR 088; SAR088; Imanixil

Canonical SMILES

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.